molecular formula C16H15F4N3O3 B11454236 N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide

N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide

Cat. No.: B11454236
M. Wt: 373.30 g/mol
InChI Key: YFWIHSMLTGVVSF-UHFFFAOYSA-N
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Description

N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a cyclopentyl group, a trifluoromethyl group, and a fluorobenzamide moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide typically involves multiple steps, including the formation of the imidazolidinone ring and subsequent functionalization. The key steps may include:

    Formation of the Imidazolidinone Ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Fluorobenzamide Moiety: This can be accomplished through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopentyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions may target the imidazolidinone ring or the fluorobenzamide moiety, potentially yielding amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.

Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry:

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Material Science: It could be used in the development of new materials with unique properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.

    Protein Binding: It could be used to study protein-ligand interactions.

Medicine:

    Drug Development: The compound may serve as a lead compound for the development of new pharmaceuticals.

    Therapeutic Applications: It could be investigated for its potential therapeutic effects in various diseases.

Industry:

    Agriculture: The compound may have applications as a herbicide or pesticide.

    Chemical Manufacturing: It could be used in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide
  • N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]cyclopropanecarboxamide

Comparison:

  • Structural Differences: The presence of different substituents (e.g., benzamide vs. cyclopropanecarboxamide) can lead to variations in chemical reactivity and biological activity.
  • Unique Properties: The specific combination of functional groups in N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide may confer unique properties, such as enhanced stability or specific binding affinity.

Properties

Molecular Formula

C16H15F4N3O3

Molecular Weight

373.30 g/mol

IUPAC Name

N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-fluorobenzamide

InChI

InChI=1S/C16H15F4N3O3/c17-11-8-4-3-7-10(11)12(24)21-15(16(18,19)20)13(25)23(14(26)22-15)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,21,24)(H,22,26)

InChI Key

YFWIHSMLTGVVSF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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